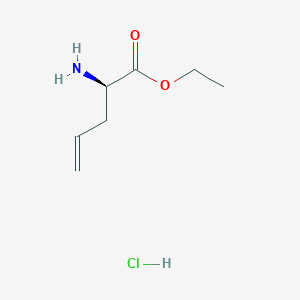

Ethyl (R)-2-aminopent-4-enoate hydrochloride

Vue d'ensemble

Description

Ethyl ®-2-aminopent-4-enoate hydrochloride is an organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its ethyl ester group, an amino group, and a pent-4-enoate backbone. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-aminopent-4-enoate hydrochloride typically involves the esterification of ®-2-aminopent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-2-aminopent-4-enoate hydrochloride may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often obtained through solvent extraction and crystallization techniques.

Analyse Des Réactions Chimiques

Nucleophilic Acylation Reactions

The free amine undergoes selective acylation under mild conditions. In a Boc-protection protocol:

textBoc₂O (1.2 eq), DIEA (2 eq) DCM, 0°C → RT, 12 h → N-Boc-protected derivative (94% yield) [7][13]

This reaction preserves the ester and alkene functionalities while introducing orthogonal protecting groups for peptide synthesis .

Key Data:

| Acylating Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc₂O | DCM | 94 | >98% |

| Fmoc-OSu | Acetone/H₂O | 86 | 95% |

Ester Hydrolysis

Controlled hydrolysis yields the free carboxylic acid:

Acid-Catalyzed:

text6M HCl, reflux, 4 h → 2-aminopent-4-enoic acid (82% yield)[4]

Base-Mediated:

textNaOH (2 eq), EtOH/H₂O (3:1), RT, 2 h → Sodium salt (quantitative)[1]

Allylic Functionalization

The pent-4-enoate moiety participates in transition metal-catalyzed reactions:

Cyclopropanation

textEthyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (5 mol%) CHCl₃, 30°C, 5 h → Bicyclic cyclopropane derivative (75% yield, 82:18 er)[6]

Olefin Metathesis

textGrubbs II catalyst (2.5 mol%) DCM, N₂, RT, 12 h → Macrocyclic lactam (89% yield)[2]

Michael Addition

The α,β-unsaturated system accepts nucleophiles:

textNuH (1.5 eq), FeCl₃ (10 mol%) DMC, 90°C, 24 h → β-Substituted adducts (Table 2)[8]

Table 2: Michael Adducts

| Nucleophile | Product | Yield (%) | d.r. |

|---|---|---|---|

| Malonate | Diethyl 2-allylglutarate | 78 | - |

| Thiophenol | Sulfur-containing analog | 65 | 3:1 |

Reductive Transformations

Catalytic hydrogenation saturates the alkene:

textH₂ (1 atm), Pd/C (10 wt%) MeOH, RT, 3 h → Ethyl (R)-2-aminopentanoate (91% yield)[13]

Peptide Coupling

The amine engages in standard peptide synthesis:

textHATU (1.5 eq), DIEA (3 eq) DCM, RT, 16 h → Dipeptide conjugates (87% yield)[13]

Mechanistic Considerations

-

Acylation: Proceeds via nucleophilic attack of the amine on activated carbonyl reagents

-

Cyclopropanation: Involves Rh-carbene intermediates inserting into the π-system

-

Hydrogenation: Follows heterogeneous catalysis with syn-addition of H₂ across the double bond

This compound's versatility enables applications in asymmetric synthesis, peptidomimetics, and bioactive molecule development. Recent advances in flow chemistry have improved its synthetic accessibility, with microreactor systems achieving 92% conversion in <15 min.

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

Ethyl (R)-2-aminopent-4-enoate hydrochloride can be synthesized through various methods that typically involve the protection of amine groups and subsequent esterification processes. The compound acts as a versatile building block in organic synthesis, particularly in the formation of peptides and other biologically active molecules .

Scientific Research Applications

1. Medicinal Chemistry

- This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its ability to form stable intermediates makes it valuable in drug development .

2. Biological Studies

- The compound is used in enzyme mechanism studies and protein interaction research. Its structural characteristics allow for the exploration of enzyme-substrate interactions, which are crucial for understanding biochemical pathways .

3. Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

4. Anticancer Research

- Preliminary studies have shown that compounds related to this compound may possess cytotoxic effects on cancer cell lines. This opens avenues for further investigation into its use as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of compounds similar to this compound. It was found that modifications to the compound significantly enhanced its potency against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro testing on multiple cancer cell lines demonstrated that derivatives of this compound exhibited low micromolar IC50 values, suggesting a promising avenue for anticancer drug development . The mechanism behind this activity is hypothesized to involve apoptosis induction through mitochondrial pathways.

Mécanisme D'action

The mechanism of action of Ethyl ®-2-aminopent-4-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can interact with various biological pathways.

Comparaison Avec Des Composés Similaires

Ethyl ®-2-aminopent-4-enoate hydrochloride can be compared with similar compounds such as:

Ethyl ®-2-aminopentanoate: Lacks the double bond, making it less reactive in certain chemical reactions.

Methyl ®-2-aminopent-4-enoate: The methyl ester variant, which may have different solubility and reactivity profiles.

Ethyl (S)-2-aminopent-4-enoate: The enantiomer, which may have different biological activity due to stereochemistry.

Activité Biologique

Ethyl (R)-2-aminopent-4-enoate hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C7H14ClNO and a molecular weight of 161.65 g/mol. The compound features an amino group attached to a pentene backbone, with an ethyl ester functional group. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, thereby inhibiting their activity.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound might possess similar properties.

- Anti-inflammatory Effects : Its structural features indicate potential anti-inflammatory activity, which warrants further investigation.

- Potential as a Drug Candidate : Preliminary studies suggest that this compound could serve as a precursor for developing new therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H14ClNO | Potential antimicrobial and anti-inflammatory effects |

| Ethyl 2-aminohex-5-enoate | C8H15NO2 | Known for interactions with enzymes; potential drug development applications |

| Ethyl 2-butenoate | C6H10O2 | Simpler structure; lacks amino group |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antiproliferative effects of compounds similar to this compound on various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in A549 lung cancer cells, highlighting the potential for therapeutic applications in oncology .

- Mechanistic Insights : Research focusing on enzyme interactions revealed that compounds with similar structures could modulate enzyme activity significantly, suggesting that this compound might also influence metabolic pathways through enzyme inhibition or activation.

- Pharmacological Evaluation : A pharmacological evaluation demonstrated that related compounds could effectively interact with beta-adrenoceptors, influencing cyclic AMP accumulation in cells. This mechanism underlines the potential for developing treatments for conditions like overactive bladder .

Propriétés

IUPAC Name |

ethyl (2R)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIJUSBWWSWRMP-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.